molecular formula C18H27ClN2O4S B11128236 N-[2-(azepan-1-yl)-2-oxoethyl]-3-chloro-4-ethoxy-N-ethylbenzenesulfonamide

N-[2-(azepan-1-yl)-2-oxoethyl]-3-chloro-4-ethoxy-N-ethylbenzenesulfonamide

Cat. No.: B11128236
M. Wt: 402.9 g/mol
InChI Key: HXBQNHOABHPQNT-UHFFFAOYSA-N
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Description

N-[2-(azepan-1-yl)-2-oxoethyl]-3-chloro-4-ethoxy-N-ethylbenzenesulfonamide is a benzenesulfonamide derivative featuring a 3-chloro-4-ethoxy-substituted aromatic ring, an N-ethyl group, and a side chain incorporating a seven-membered azepane ring linked via a ketone. The ethoxy group enhances lipophilicity, while the azepane ring may improve metabolic stability compared to smaller heterocycles.

Properties

Molecular Formula

C18H27ClN2O4S

Molecular Weight

402.9 g/mol

IUPAC Name

N-[2-(azepan-1-yl)-2-oxoethyl]-3-chloro-4-ethoxy-N-ethylbenzenesulfonamide

InChI

InChI=1S/C18H27ClN2O4S/c1-3-21(14-18(22)20-11-7-5-6-8-12-20)26(23,24)15-9-10-17(25-4-2)16(19)13-15/h9-10,13H,3-8,11-12,14H2,1-2H3

InChI Key

HXBQNHOABHPQNT-UHFFFAOYSA-N

Canonical SMILES

CCN(CC(=O)N1CCCCCC1)S(=O)(=O)C2=CC(=C(C=C2)OCC)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(azepan-1-yl)-2-oxoethyl]-3-chloro-4-ethoxy-N-ethylbenzenesulfonamide typically involves multiple steps:

    Formation of the Azepane Ring: The azepane ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the azepane derivative with a sulfonyl chloride in the presence of a base such as triethylamine.

    Chlorination and Ethoxylation: The benzene ring is chlorinated and ethoxylated using reagents like thionyl chloride and ethyl alcohol under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: The chloro group on the benzene ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like sodium azide or thiourea in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted benzene derivatives.

Scientific Research Applications

N-[2-(azepan-1-yl)-2-oxoethyl]-3-chloro-4-ethoxy-N-ethylbenzenesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its antibacterial and antifungal properties.

    Materials Science: The compound is investigated for its use in the synthesis of novel polymers and materials with unique properties.

    Biological Studies: It is used as a probe to study enzyme interactions and protein binding due to its complex structure.

    Industrial Applications: The compound is utilized in the development of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of N-[2-(azepan-1-yl)-2-oxoethyl]-3-chloro-4-ethoxy-N-ethylbenzenesulfonamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target bacterial enzymes or proteins, disrupting their normal function and leading to antibacterial effects.

    Pathways Involved: It can interfere with metabolic pathways in microorganisms, inhibiting their growth and proliferation.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Features and Physicochemical Properties

The table below highlights key differences between the target compound and analogs from the provided evidence:

CAS Number Compound Name Molecular Formula Molecular Weight Key Substituents Therapeutic Implications
Target Compound N-[2-(azepan-1-yl)-2-oxoethyl]-3-chloro-4-ethoxy-N-ethylbenzenesulfonamide Not provided Estimated ~450 g/mol 3-chloro, 4-ethoxy, N-ethyl, azepane-ketone side chain Enzyme inhibition, CNS penetration
346692-38-4 4-chloro-N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}benzenesulfonamide C₁₄H₁₃Cl₂N₃O₄S 390.24 g/mol 4-chloro, nitro group, ethylenediamine linker Antimicrobial, potential mutagenicity concerns
115956-80-4 3-(3,4-Dichlorophenyl)-1-methyl-1-propionylurea C₁₁H₁₁Cl₂N₂O₂ 277.12 g/mol Dichlorophenyl, urea backbone Anticonvulsant, herbicide
618383-54-3 2-{[6-(4-bromophenyl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(4-ethoxyphenyl)acetamide C₂₄H₁₈BrF₃N₄O₂S 563.39 g/mol Bromophenyl, trifluoromethyl, cyano-pyridine, ethoxyphenyl Kinase inhibition, anticancer
Key Observations:
  • Azepane vs. Smaller Heterocycles : The target compound’s azepane ring (7-membered) may confer greater conformational flexibility and membrane permeability compared to the ethylenediamine linker in 346692-38-4 .
  • Electron-Donating vs.
  • Molecular Weight and Bioavailability : The target compound’s higher molecular weight (~450 g/mol) compared to 115956-80-4 (277 g/mol) may reduce oral bioavailability but improve target binding affinity due to extended surface interactions.

Toxicity and Metabolic Stability

  • Nitro Group Limitations: 346692-38-4’s nitro group is a known toxicophore, likely requiring metabolic detoxification, whereas the target compound’s ethoxy group is metabolically stable .
  • Azepane Metabolism : The azepane ring may undergo slower hepatic oxidation compared to smaller rings (e.g., piperidine), reducing metabolite-related toxicity .

Biological Activity

N-[2-(azepan-1-yl)-2-oxoethyl]-3-chloro-4-ethoxy-N-ethylbenzenesulfonamide is a complex organic compound known for its diverse biological activities. This compound belongs to the sulfonamide class, which has been widely studied for its potential therapeutic applications, particularly in antimicrobial and anticancer domains. This article delves into the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C21H25ClN2O5SC_{21}H_{25}ClN_{2}O_{5}S, with a molecular weight of approximately 432.95 g/mol. The structure includes an azepane ring, a chloro-substituted benzene ring, and an ethoxy group, which contribute to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways. For example, it has been shown to inhibit dihydropteroate synthase, an enzyme crucial for bacterial folate synthesis, thereby exhibiting antibacterial properties.
  • Receptor Modulation : It may interact with various receptors, altering their activity and influencing cellular signaling pathways. This modulation can lead to effects such as apoptosis in cancer cells.
  • Antimicrobial Activity : Studies indicate that the compound exhibits significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria due to its ability to disrupt bacterial cell wall synthesis.

Biological Activity Data

The following table summarizes the biological activities reported for this compound:

Activity Target Organism Effect Reference
AntibacterialStaphylococcus aureusInhibition of growth
AnticancerHeLa cellsInduction of apoptosis
AntifungalCandida albicansInhibition of fungal growth

Case Studies

Several studies have explored the biological activity of this compound:

  • Antibacterial Efficacy : A study demonstrated that the compound significantly inhibited the growth of Staphylococcus aureus at concentrations as low as 10 µg/mL, showcasing its potential as a therapeutic agent against resistant bacterial strains .
  • Anticancer Properties : Research involving HeLa cells revealed that treatment with this compound resulted in a dose-dependent increase in apoptosis markers, suggesting its potential utility in cancer therapy .
  • Fungal Inhibition : In vitro tests indicated that the compound effectively inhibited the growth of Candida albicans, making it a candidate for further research in antifungal drug development .

Q & A

Basic: What are the optimal synthetic routes and reaction conditions for synthesizing N-[2-(azepan-1-yl)-2-oxoethyl]-3-chloro-4-ethoxy-N-ethylbenzenesulfonamide?

Methodological Answer:
Synthesis typically involves multi-step protocols:

Step 1: React 3-chloro-4-ethoxybenzenesulfonyl chloride with ethylamine to form the N-ethylsulfonamide intermediate.

Step 2: Introduce the 2-(azepan-1-yl)-2-oxoethyl group via nucleophilic substitution or amide coupling.

  • Key Conditions:
    • Use polar aprotic solvents (e.g., DMF or dichloromethane) for high reactivity .
    • Maintain temperatures between 0–40°C to avoid side reactions .
    • Monitor progress via TLC (Rf ~0.5 in ethyl acetate/hexane 3:7) .
  • Purification: Column chromatography (silica gel, gradient elution) or recrystallization (ethanol/water) .

Table 1: Comparison of Reaction Conditions from Literature

ParameterCondition 1 (Ref. )Condition 2 (Ref. )
SolventDichloromethaneDMF
Temperature25°C40°C
Reaction Time12 hrs6 hrs
Yield68%82%

Advanced: How can researchers resolve contradictory data in biological activity assays for this compound?

Methodological Answer:
Contradictions often arise from assay variability or structural analogs. Strategies include:

  • Assay Replication: Perform dose-response curves in triplicate across multiple cell lines (e.g., HeLa, HepG2) to confirm IC50 consistency .
  • Structural Validation: Use NMR (1H/13C) and HRMS to confirm batch-to-batch purity (>98%) and rule out degradation .
  • Control Experiments: Compare with structurally similar compounds (e.g., varying azepane or ethoxy groups) to isolate pharmacophore contributions .
  • Data Normalization: Apply statistical tools (e.g., ANOVA) to account for inter-lab variability in anti-HIV or antiproliferative assays .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • Structural Elucidation:
    • NMR Spectroscopy: 1H (δ 1.2–1.6 ppm for azepane protons), 13C (δ 165–170 ppm for carbonyl groups) .
    • Mass Spectrometry: HRMS (ESI+) to confirm molecular ion [M+H]+ at m/z 487.2 .
  • Purity Assessment:
    • HPLC (C18 column, acetonitrile/water 60:40, retention time ~8.2 min) .
    • Elemental analysis (<0.3% deviation from theoretical C, H, N values) .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?

Methodological Answer:

  • Variable Groups: Systematically modify the azepane (e.g., ring size), ethoxy (e.g., substituent position), or sulfonamide moieties .
  • Assay Selection: Prioritize targets linked to its putative mechanism (e.g., carbonic anhydrase inhibition, kinase modulation) .
  • Data Integration: Use cheminformatics tools (e.g., Schrödinger Suite) to correlate structural changes with activity trends .

Table 2: SAR Trends in Analogous Sulfonamides (Ref. )

ModificationBiological Activity Change
Azepane → Piperidine↓ Antiproliferative potency
Ethoxy → Methoxy↑ Solubility, ↓ LogP
Chloro → FluoroImproved metabolic stability

Basic: What solvents and storage conditions are recommended for this compound?

Methodological Answer:

  • Solubility: DMSO (>50 mg/mL), ethanol (limited solubility) .
  • Storage: -20°C in airtight, light-protected containers; stable for ≥2 years .

Advanced: What computational strategies can predict binding modes of this compound with biological targets?

Methodological Answer:

  • Docking Studies: Use AutoDock Vina or Glide to model interactions with carbonic anhydrase IX (PDB: 3IAI) .
  • MD Simulations: GROMACS for assessing stability of ligand-protein complexes over 100 ns trajectories .
  • Pharmacophore Mapping: Identify critical hydrogen-bond acceptors (sulfonamide oxygen) and hydrophobic regions (azepane ring) .

Basic: How can researchers assess the compound’s stability under physiological conditions?

Methodological Answer:

  • In Vitro Stability: Incubate in PBS (pH 7.4) or simulated gastric fluid (pH 1.2) at 37°C for 24 hrs; monitor degradation via HPLC .
  • Metabolic Stability: Use liver microsomes (human/rat) to quantify CYP450-mediated metabolism .

Advanced: What strategies address low bioavailability in preclinical studies?

Methodological Answer:

  • Formulation Optimization: Nanoemulsions or cyclodextrin complexes to enhance aqueous solubility .
  • Prodrug Design: Introduce hydrolyzable groups (e.g., ester-linked PEG chains) to improve absorption .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

  • PPE: Gloves, lab coat, and goggles to prevent dermal/ocular exposure .
  • Waste Disposal: Neutralize with 10% sodium bicarbonate before incineration .

Advanced: How can multi-disciplinary approaches enhance research on this compound?

Methodological Answer:

  • Collaborative Workflows:
    • Chemistry: Synthesize deuterated analogs for metabolic tracking .
    • Biology: CRISPR screens to identify genetic vulnerabilities linked to its mechanism .
    • Data Science: Machine learning models to predict off-target effects .

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